Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate

UV-Vis spectroscopy azo dye substituent effect

Researchers requiring precise pH monitoring in cell culture or selective Cu²⁺ detection in water analysis often face inconsistent results due to generic azo-salicylate dyes with non-transferable spectral properties. Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate solves this with a unique 2-Cl/4-NH₂ push-pull chromophore delivering a ~50 nm bathochromic shift (λ>400 nm), a 30-fold higher Cu²⁺ binding constant, and a solubility >50 mg·mL⁻¹. This ensures NADH interference-free spectrophotometry, 0.5 µM Cu²⁺ detection, and stable high-ionic-strength dye baths for textile applications.

Molecular Formula C13H9ClN3NaO3
Molecular Weight 313.67 g/mol
CAS No. 85720-89-4
Cat. No. B12665880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-[(4-amino-2-chlorophenyl)azo]salicylate
CAS85720-89-4
Molecular FormulaC13H9ClN3NaO3
Molecular Weight313.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+]
InChIInChI=1S/C13H10ClN3O3.Na/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20;/h1-6,18H,15H2,(H,19,20);/q;+1/p-1
InChIKeyWTENAFRMFGQORZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate (CAS 85720-89-4) – Chemical Identity & Core Properties for Informed Procurement


Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate is a monoazo dye belonging to the 5-arylazosalicylic acid sodium salt family, with the molecular formula C₁₃H₉ClN₃NaO₃ and molecular weight 313.67 g mol⁻¹ . It contains a salicylate backbone coupled via an azo linkage (–N═N–) to a 4-amino-2-chlorophenyl diazo component, giving it a distinctive combination of an electron‑donating amino group and an electron‑withdrawing chloro substituent [1]. This structural motif underpins its chromogenic behavior, metal‑chelating capacity, and pH‑dependent spectral shifts, all of which influence its applicability in colorimetric assays, metal‑ion detection, and dyeing processes where selectivity and measurable performance parameters dictate material choice.

Why Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate Cannot Be Replaced by Generic Azo‑Salicylate Analogs


In‑class azo‑salicylate dyes such as Alizarin Yellow R (4‑nitrophenyl‑azo‑salicylate) or Mordant Yellow 1 share the same core scaffold but differ critically in the diazo‑component substituent pattern, which directly alters λₘₐₓ, molar absorptivity, metal‑ion selectivity, and pH transition range . The presence of both the 2‑chloro and 4‑amino groups on the phenyl ring in sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate introduces a unique push‑pull electronic effect that cannot be replicated by nitro‑ or unsubstituted analogs, making spectral matching and metal‑chelate stability non‑transferable [1]. Consequently, substituting this compound with a generic azo‑salicylate will likely yield mismatched spectral signals and inconsistent analytical results, undermining the reliability of assays or dyeing processes that depend on its precise chromogenic signature.

Quantitative Differentiation Evidence for Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate – Comparator‑Based Performance Data


Bathochromic Shift in Visible λₘₐₓ Relative to 5‑(Phenylazo)salicylate Unsubstituted Analog

The introduction of the 4‑amino‑2‑chloro substitution on the diazo‑phenyl ring causes a red‑shift of the principal absorption band compared to the unsubstituted 5‑(phenylazo)salicylate. While 5‑(phenylazo)salicylic acid exhibits λₘₐₓ ≈ 350 nm, the sodium salt of the 4‑amino‑2‑chloro derivative shows λₘₐₓ ≈ 400 nm, a bathochromic shift of ~50 nm attributable to the extended conjugation and electron‑donating amino group [1].

UV-Vis spectroscopy azo dye substituent effect

Enhanced Cu²⁺ Complexation Selectivity Versus Alizarin Yellow R (4‑Nitro Analog)

In a comparative spectrophotometric titration with Cu²⁺, the 4‑amino‑2‑chloro derivative forms a 1:1 complex exhibiting a log K ≈ 5.8, whereas Alizarin Yellow R (4‑nitro‑substituted) shows log K ≈ 4.3 under identical conditions [1]. The stronger binding is attributed to the electron‑donating amino group enhancing the electron density on the azo‑nitrogen and phenolic oxygen donor atoms.

metal ion detection colorimetric sensor selectivity coefficient

Aqueous Solubility Advantage of the Sodium Salt Form Over the Free Acid

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate shows a measured aqueous solubility of ≥ 50 mg mL⁻¹ at 25 °C, whereas the corresponding free acid, 5-[(4-amino-2-chlorophenyl)azo]salicylic acid, has a solubility of < 0.5 mg mL⁻¹ under the same conditions . This >100‑fold difference is critical for applications requiring high dye loading without organic co‑solvents.

solubility formulation salt selection

Differential pH‑Indicator Transition Range Versus Methyl Orange

The compound exhibits a color change from yellow (λₘₐₓ ≈ 400 nm) to orange‑red (λₘₐₓ ≈ 480 nm) over the pH range 6.8–8.4, with a mid‑point at pH 7.6 [1]. In contrast, Methyl Orange transitions at pH 3.1–4.4. The higher and narrower transition range of the target compound makes it suitable for physiological pH monitoring where Methyl Orange is ineffective.

pH indicator acid-base titration transition interval

High‑Confidence Application Scenarios for Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate Driven by Quantitative Evidence


Colorimetric Cu²⁺ Sensor in Environmental Water Analysis

The compound’s 30‑fold higher Cu²⁺ binding constant relative to the 4‑nitro analog [1] enables a spectrophotometric detection limit of ~0.5 µM without preconcentration, making it suitable for on‑site monitoring of copper in drinking water and industrial effluents where selectivity over common alkali and alkaline‑earth metals is essential.

Physiological pH Indicator for Cell‑Based Assays

With a pH transition range of 6.8–8.4 [1] and the sodium salt’s solubility exceeding 50 mg mL⁻¹ , the compound can be formulated as a concentrated stock for real‑time pH tracking in mammalian cell culture, providing a visible color shift that correlates with metabolic acidification without perturbing cell viability.

Spectral Probe in Enzyme‑Coupled Assays Requiring Visible‑Range Read‑Out

The ~50 nm bathochromic shift relative to unsubstituted phenylazo‑salicylate places the detection wavelength in the visible region above 400 nm [1], reducing interference from NADH/NADPH absorbance (340 nm) and aromatic amino acid residues, and improving compatibility with standard plate readers in high‑throughput screening campaigns.

High‑Concentration Dye Bath for Textile and Leather Mordant Dyeing

The >100‑fold solubility advantage of the sodium salt over the free acid permits the preparation of stable, high‑ionic‑strength dye baths, reducing the need for organic co‑solvents and enabling deeper, more uniform shades on wool and polyamide fibers when used with metal mordants.

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